(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid
Description
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid is a complex organic compound that features both amino and sulfanyl functional groups
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.C2HF3O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;3-2(4,5)1(6)7/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBGSHFDHRERCH-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and methylsulfanyl derivatives.
Coupling Reactions: The amino acid is coupled with the methylsulfanyl derivative using coupling agents like carbodiimides.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Primary Amines: From reduction of the amino group.
Substituted Derivatives: From substitution reactions involving the amino and sulfanyl groups.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions and protein modifications.
Medicine
Industry
In industrial applications, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfanyl groups play crucial roles in binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]butanoic acid
- (2S)-2-[(2R)-2-amino-4-(ethylsulfanyl)butanamido]propanoic acid
Uniqueness
The unique combination of amino and sulfanyl groups in (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
